molecular formula C9H8ClNO B1621149 2-(3-Chloro-4-methoxyphenyl)acetonitrile CAS No. 7569-58-6

2-(3-Chloro-4-methoxyphenyl)acetonitrile

Cat. No. B1621149
Key on ui cas rn: 7569-58-6
M. Wt: 181.62 g/mol
InChI Key: CDNWEVUZHGBTIV-UHFFFAOYSA-N
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Patent
US04221919

Procedure details

145 grams of 3-chloro-4-methoxybenzyl chloride was added to a solution comprising 40.6 grams of sodium cyanide in 230 ml of dimethylsulfoxide over a 40 minute time period at a temperature within the range of 40°-45° C. The reaction mixture was then stirred at this temperature for 6 hours and poured into 800 ml of water, the separated oil being extracted with 3 200 ml portions of ether. The ethereal solution was next washed with a dilute (1:1) hydrochloric acid solution in two 100 ml portions, with two 100 ml portions of water and dried over magnesium sulfate. The ether was then driven off, yielding 136.5 grams of crystalline 3-chloro-4-methoxy-phenylacetonitrile, m.p. 54°-56° C., which was refluxed for 16 hours with 420 ml of 48% hydrobromic acid. Following, the reaction mixture was cooled to -5° C. and, after two hours at this temperature, the precipitate filtered, triturated with ether in three 400 ml portions, dried over magnesium sulfate and boiled down to yield 137 grams (97.7%) of 3-chloro-4-hydroxyphenyl acetic acid, m.p. 101°-104° C.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5]Cl.[C-:12]#[N:13].[Na+].O>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1OC
Step Two
Name
Quantity
40.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
230 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at this temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a 40 minute
Duration
40 min
CUSTOM
Type
CUSTOM
Details
within the range of 40°-45° C
EXTRACTION
Type
EXTRACTION
Details
the separated oil being extracted with 3 200 ml portions of ether
WASH
Type
WASH
Details
next washed with
ADDITION
Type
ADDITION
Details
a dilute (1:1) hydrochloric acid solution in two 100 ml portions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with two 100 ml portions of water and dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 136.5 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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